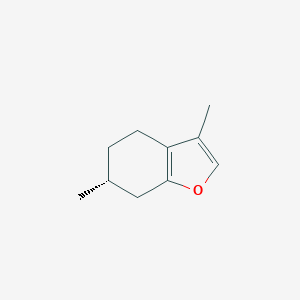

(+)-Menthofuran

Descripción

(+)-Menthofuran (C10H14O) is a monoterpene furan derivative found in mint plants (Mentha spp.), particularly in pennyroyal oil. It is a key metabolite of (R)-(+)-pulegone, a hepatotoxic compound abundant in pennyroyal . Structurally, menthofuran consists of a bicyclic furan ring with methyl and cyclohexyl substituents. Its hepatotoxicity arises from cytochrome P450 (CYP)-mediated metabolism to reactive intermediates, such as the γ-ketoenal (2-Z-(2'-keto-4'-methylcyclohexylidene)propanal), which covalently binds to cellular proteins . While toxic, menthofuran also exhibits gastroprotective properties via antioxidant mechanisms, such as reducing lipid peroxidation and increasing nonprotein sulfhydryl (NPSH) groups in gastric mucosa .

Propiedades

IUPAC Name |

(6R)-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWKXXYGDYYFJU-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC2=C(C1)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17957-94-7 | |

| Record name | (+)-Menthofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17957-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthofuran, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017957947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MENTHOFURAN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N0IS8189W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Step 1: Epoxidation of Isopulegol

Isopulegol undergoes epoxidation using hydrogen peroxide (H₂O₂) in the presence of manganese sulfate (MnSO₄) as a catalyst. The reaction is conducted in a mixed solvent system of acetone and acetonitrile, with sodium carbonate acting as a base to neutralize acidic byproducts.

Reaction Conditions :

-

Oxidant : 30% H₂O₂, added dropwise over 3–4 hours.

-

Temperature : Maintained below 35°C to prevent side reactions.

The epoxidation proceeds via a radical mechanism, with MnSO₄ facilitating the generation of reactive oxygen species. The choice of acetone as a solvent enhances solubility while minimizing H₂O₂ decomposition.

Step 2: Oxidation of Isopulegol Epoxide to Isopulegone Epoxide

The epoxide intermediate is oxidized using sodium hypochlorite (NaClO) in an acidic medium, typically hydrochloric acid (HCl). This step converts the secondary alcohol of isopulegol epoxide into a ketone, forming isopulegone epoxide.

Critical Parameters :

-

Oxidant : 10–15% aqueous NaClO.

-

Acid Concentration : 5–10% HCl.

-

Temperature : 25–30°C to avoid over-oxidation.

The reaction is highly exothermic, necessitating controlled addition of NaClO. The acidic medium protonates the epoxide oxygen, enhancing electrophilicity and facilitating nucleophilic attack by hypochlorite.

Step 3: Acid-Catalyzed Cyclization to this compound

The final step involves dehydration and cyclization of isopulegone epoxide under acidic conditions. Concentrated HCl (9–10%) in toluene promotes the formation of the furan ring via a carbocation intermediate.

Optimized Protocol :

-

Acid : 9–10% HCl.

-

Solvent : Toluene, enabling azeotropic removal of water.

-

Temperature : <30°C to suppress polymerization.

-

Workup : Neutralization with Na₂CO₃, followed by vacuum distillation.

The cyclization proceeds through a tandem Grob fragmentation and intramolecular nucleophilic attack, with the acid catalyzing both dehydration and ring closure.

Process Optimization and Variants

The patent CN102453009A provides five experimental variations to demonstrate the robustness of the method. Key findings are summarized in Table 1.

Table 1: Comparison of Reaction Conditions and Yields

| Example | Scale (g) | HCl Concentration | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 185 | 9% | 2–3 | 55 | >95 |

| 2 | 55 | 10% | 2–3 | 50.5 | >95 |

| 3 | 55 | 9% | 2–3 | 57 | >95 |

| 4 | 55 | 9% | 2–3 | 48.3 | >95 |

| 5 | 55 | 10% | 2–3 | 47 | >95 |

Key Observations :

-

Higher HCl concentrations (10%) marginally reduce yields due to competing side reactions.

-

Smaller reaction scales (Example 3) achieve superior yields (57%), likely due to improved heat and mass transfer.

-

Toluene as a solvent enables efficient phase separation during workup, minimizing product loss.

Mechanistic Insights and Byproduct Analysis

Epoxidation Side Reactions

Trace amounts of diepoxy byproducts (<2%) form via over-oxidation, particularly at elevated temperatures (>40°C). These are removed during vacuum distillation.

Cyclization Selectivity

The stereochemistry of isopulegol dictates the regioselectivity of cyclization. The (1R,3R,4S)-configuration of isopulegol ensures exclusive formation of the this compound enantiomer, as confirmed by specific optical rotations ([α]D²⁰ = +76°).

Environmental and Economic Considerations

The patented method addresses traditional shortcomings:

-

Waste Reduction : Aqueous waste is minimized through solvent recovery (e.g., acetone, toluene).

-

Cost Efficiency : Isopulegol, derived from citral, is commercially available at scale, lowering raw material costs.

-

Safety : Hypochlorite is preferred over toxic oxidants like chromium reagents, aligning with green chemistry principles .

Análisis De Reacciones Químicas

Types of Reactions: (+)-Menthofuran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form menthofuran-2,3-dione using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield dihydromenthofuran using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of halogenated derivatives when reacted with halogens like bromine or chlorine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like bromine in the presence of a catalyst such as iron(III) chloride.

Major Products:

Oxidation: Menthofuran-2,3-dione.

Reduction: Dihydromenthofuran.

Substitution: Halogenated menthofuran derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

Marker Phytomolecule

(+)-Menthofuran is utilized as a marker phytomolecule in the analysis of essential oils. Its presence can indicate the quality and authenticity of mint oils, making it crucial for quality control in the aroma industry.

Synthesis of Organic Compounds

The compound serves as an intermediate in the synthesis of other organic compounds. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new materials and pharmaceuticals .

Biological Applications

Biosynthesis Studies

Research has shown that this compound plays a significant role in the biosynthesis of other terpenoids. Studies indicate that its production is regulated at the transcriptional level within peppermint plants, influencing overall essential oil composition .

Effects on Plant Metabolism

In peppermint plants, this compound affects essential oil biosynthesis by regulating the levels of other key components like pulegone and menthol. This regulatory mechanism has implications for agricultural practices aimed at enhancing essential oil yield and quality .

Medicinal Applications

Toxicological Research

Due to its hepatotoxic properties, this compound is extensively studied for its potential toxicological effects on liver function. Research indicates that it may contribute to hepatocellular injury through metabolic pathways involving reactive metabolites .

Gastroprotective Effects

Recent studies have indicated that this compound may exhibit gastroprotective effects by reducing malondialdehyde levels and myeloperoxidase activity in animal models. This suggests potential therapeutic applications for gastrointestinal disorders .

Industrial Applications

Aroma Industry

In the aroma industry, this compound contributes to the characteristic scent profiles of peppermint oil. Its unique aroma properties make it valuable for flavoring and fragrance formulations .

Case Study 1: Hepatotoxicity Mechanisms

In a study examining the hepatotoxic effects of menthofuran using rat liver slices, researchers identified γ-ketoenal as a major reactive metabolite responsible for cellular injury. These findings highlight the importance of understanding metabolic pathways when assessing the safety of herbal products containing menthofuran .

Case Study 2: Essential Oil Quality Improvement

A study focused on manipulating menthofuran levels in peppermint plants demonstrated that overexpression of specific genes could enhance essential oil quality by reducing undesirable compounds like pulegone while increasing menthofuran content. This approach has significant implications for agricultural practices aimed at improving essential oil production .

Mecanismo De Acción

The mechanism of action of (+)-Menthofuran involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation. For instance, it can inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. Additionally, its antioxidant properties help in scavenging free radicals, protecting cells from oxidative damage.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

(+)-Menthofuran belongs to the furan-containing monoterpene family, which includes compounds like pulegone, menthol, menthone, and limonene. Key structural and functional differences are outlined below:

Metabolic Pathways and CYP Interactions

This compound is distinct in its metabolism and enzyme interactions:

- CYP2A6 Inactivation: Menthofuran is a potent mechanism-based inactivator of human CYP2A6 (Ki = 2.5 µM; kinact = 0.22 min<sup>-1</sup>), forming covalent adducts with the enzyme.

- Reactive Metabolites : Unlike pulegone, menthofuran generates a γ-ketoenal intermediate via CYP-mediated oxidation, which binds to hepatic proteins and glutathione (GSH), leading to toxicity . Other metabolites include mintlactones, hydroxymintlactones, and sulfonic acid derivatives (e.g., 2-sulfomenthofuran) .

- Comparative Detoxification: Menthol and menthone undergo glucuronidation or reduction to non-toxic metabolites, while menthofuran’s detoxification requires GSH conjugation, which is less efficient .

Toxicity Profiles

- Kinetic Differences : When matched for area under the curve (AUC), menthofuran and pulegone show comparable hepatotoxicity. However, pulegone’s toxicity is amplified by rapid in vivo menthofuran formation (4.5× higher peak plasma concentration) .

Chemical Reactivity

Menthofuran exhibits unique reactivity in transition metal-free cross-coupling reactions:

- Acetylenic Derivatives : Reacts with haloacetylenes in Al2O3 to form 2-ethynyl derivatives (up to 88% yield) via [4+2]-cycloaddition intermediates. This reactivity is absent in pyrrole derivatives .

Actividad Biológica

(+)-Menthofuran is a monoterpenoid compound primarily found in the essential oils of various mint species, notably Mentha pulegium (pennyroyal). Its biological activity has garnered attention due to its potential therapeutic applications and toxicological implications. This article reviews the biological activity of this compound, focusing on its metabolic pathways, hepatotoxicity, and regulatory effects on essential oil biosynthesis.

Metabolic Pathways

The metabolism of this compound is closely linked to that of its precursor, pulegone. Studies have shown that both compounds undergo bioactivation via cytochrome P450 enzymes, particularly CYP2E1, leading to the formation of reactive metabolites that can cause hepatotoxicity. The primary metabolic pathway involves the conversion of this compound to a γ-ketoenal, which is a major reactive metabolite capable of binding covalently to cellular macromolecules, thereby inducing cytotoxic effects .

Table 1: Key Metabolites and Their Effects

| Metabolite | Source Compound | Biological Activity |

|---|---|---|

| γ-Ketoenal | This compound | Hepatotoxicity; covalent binding to proteins |

| Hydroxy-(R)-(+)-menthofuran | (R)-(+)-menthofuran | Potentially hepatotoxic; isolated from human liver microsomes |

| Mintlactones | This compound | Stable products; less toxic than precursors |

Hepatotoxicity

Research indicates that this compound exhibits significant hepatotoxic effects in animal models. The compound has been shown to induce hepatocellular injury characterized by increased serum alanine aminotransferase (ALAT) levels and decreased activity of glucose-6-phosphatase (G-6-Pase) and aminopyrine N-demethylase (APDM) in rats . The oral LD50 for this compound has not been well established, but studies suggest that it is more toxic than its precursor pulegone .

Case Study: Toxicity Assessment in Rats

A study administered varying doses of this compound to Wistar rats and observed a dose-dependent increase in serum ALAT levels. At high doses (400 mg/kg), significant hepatic necrosis was noted, whereas lower doses (100 mg/kg) showed marginal effects . This highlights the need for caution in the use of menthofuran-containing herbal products.

Regulation of Essential Oil Biosynthesis

This compound plays a crucial role in the biosynthesis of essential oils in peppermint and other mint species. It has been demonstrated that menthofuran regulates the expression of genes involved in essential oil production. Specifically, it down-regulates the transcription of pr, a gene encoding for pulegone reductase, which leads to altered levels of menthofuran and pulegone in plant tissues .

Table 2: Effects on Essential Oil Composition

| Treatment | Result |

|---|---|

| Exogenous this compound | Decreased pr mRNA levels; reduced PR activity |

| Overexpression of mfs | Increased menthofuran production; altered pulegone levels |

Q & A

Q. What are the standard analytical methods for quantifying (+)-Menthofuran in plant essential oils?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for quantifying this compound in plant extracts. For example, in Euodia suaveolens leaf essential oil, this compound was identified as the major constituent (50.38%) using GC-MS with a DB-5 column and helium carrier gas . Analytical standards (e.g., Sigma-Aldrich’s certified reference material) ensure accuracy, with protocols emphasizing a 1 g·L⁻¹ sample concentration and methanol as the solvent . Calibration curves using pure this compound and internal standards (e.g., limonene) are critical for validation.

Q. What is the biosynthetic role of this compound in peppermint essential oil production?

this compound acts as a regulatory metabolite in peppermint by modulating the expression of pulegone reductase (PR) and menthofuran synthase (MFS). Overexpression or suppression of MFS alters the flux of pulegone toward either menthofuran or menthone, directly impacting menthol biosynthesis. Experimental designs often involve stem-feeding assays with exogenous menthofuran (5 mM) to observe transcriptional downregulation of PR, confirmed via RNA blot analysis and enzyme activity assays .

Q. What are the primary metabolites of this compound in mammalian systems?

In rats, this compound undergoes cytochrome P450-mediated oxidation to reactive intermediates (e.g., γ-ketoenal), which form sulfonic acid metabolites (e.g., hexahydro-3,6-dimethyl-7a-sulfo-2(3H)-benzofuranone) and lactones (e.g., mintlactone). These are identified via β-glucuronidase/sulfatase-treated urine extracts analyzed by GC-MS . Trapping agents like semicarbazide (5 mM) stabilize reactive intermediates for structural confirmation .

Advanced Research Questions

Q. How do researchers optimize this compound-mediated depolymerization of condensed tannins?

this compound’s efficiency as a nucleophile in tannin depolymerization relies on stoichiometric ratios (1:1 molar ratio of menthofuran to tannin) and reaction conditions (30°C, 0.1 M HCl, 2 h). Unlike phloroglucinol or 2-mercaptoethanol, which require excess molar equivalents, this compound achieves full procyanidin B2 depolymerization at low concentrations. Adjustments for plant samples (e.g., grape pericarp) include extended reaction times (up to 24 h) and pH optimization to prevent side reactions .

Q. What methodological challenges arise in identifying reactive metabolites of this compound in hepatic studies?

Reactive intermediates like γ-ketoenal are short-lived, requiring trapping agents (e.g., glutathione or semicarbazide) for stabilization. Ultra-performance LC/orbitrap MS with tandem MS/MS is used to distinguish S-linked (characteristic neutral loss of 129 Da) and N-linked glutathione conjugates (neutral loss of 178 Da). For example, CYP1A2, 2B6, and 3A4 isoforms are implicated in metabolite formation, validated via recombinant enzyme assays . Contradictions in metabolite identification (e.g., p-cresol attributed to corn oil vehicle) necessitate controlled vehicle experiments to exclude false positives .

Q. How do environmental stressors influence the metabolic flux of this compound in peppermint?

Under stress (e.g., high temperature, reduced light), this compound accumulation inversely correlates with pulegone reductase activity. Transcriptional suppression of PR under stress is quantified via qRT-PCR, while metabolic flux analysis uses ¹⁴C-labeled precursors to track pulegone partitioning. Stress-induced redox changes (e.g., NADPH/NADP+ ratios) further modulate enzyme activity, requiring in vitro assays with cell-free extracts to decouple transcriptional and post-translational effects .

Q. What experimental strategies resolve contradictions in this compound toxicity studies?

Discrepancies in hepatotoxicity mechanisms (e.g., covalent binding vs. oxidative stress) are addressed using:

- Competitive inhibition assays : Co-incubation with CYP inhibitors (e.g., ketoconazole for CYP3A4) to isolate metabolic pathways .

- Omics integration : Transcriptomics (RNA-seq of liver slices) and metabolomics (LC-MS of urine) to map toxicity networks .

- Dose-response modeling : EC₅₀ calculations for cytotoxicity in rat hepatocytes, validated via ATP/MTT assays .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.